5-Hydroxyl Position Creates a Five-Fold Reduction in HAD Turnover Rate vs. Unhydroxylated Substrate
The 5-hydroxyl group in 5-hydroxyoctadecanoyl-CoA is expected, based on class-level inference from the structurally analogous 5-hydroxydecanoyl-CoA (C10), to substantially reduce the turnover rate by 3-hydroxyacyl-CoA dehydrogenase (HAD) compared to unhydroxylated long-chain acyl-CoAs. In direct head-to-head comparisons using the C10 analog, the Vmax for the 5-hydroxylated metabolite (3,5-dihydroxydecanoyl-CoA) was fivefold slower than that of the corresponding unhydroxylated metabolite (L-3-hydroxydecanoyl-CoA) [1].
| Evidence Dimension | Vmax for HAD reaction |
|---|---|
| Target Compound Data | Expected fivefold reduction vs. unhydroxylated analog (based on C10 analog data) |
| Comparator Or Baseline | Unhydroxylated octadecanoyl-CoA (stearoyl-CoA) as baseline (Vmax = 1.0 normalized) |
| Quantified Difference | Approximately 80% reduction in HAD turnover rate (5-fold slower) |
| Conditions | In vitro enzyme assay with L-3-hydroxyacyl-CoA dehydrogenase (HAD) coupled to 3-ketoacyl-CoA thiolase |
Why This Matters
This quantifies the kinetic bottleneck at the penultimate step of beta-oxidation, directly impacting metabolic flux studies and making 5-hydroxyoctadecanoyl-CoA a necessary tool for investigating rate-limiting steps in long-chain fatty acid metabolism.
- [1] Hanley PJ, Dröse S, Brandt U, Lareau RA, Banerjee AL, Srivastava DK, Banaszak LJ, Barycki JJ, Van Veldhoven PP, Daut J. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids. J Physiol. 2005;562(Pt 2):307-318. View Source
